molecular formula C4H2ClNO2 B2849518 4-Chloro-1,2-oxazole-5-carbaldehyde CAS No. 1367939-56-7

4-Chloro-1,2-oxazole-5-carbaldehyde

Cat. No.: B2849518
CAS No.: 1367939-56-7
M. Wt: 131.52
InChI Key: AKMIABIGJRPXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,2-oxazole-5-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 4 and an aldehyde group at position 3. This compound is of significant interest in pharmaceutical and materials chemistry due to the reactivity of the aldehyde group and the electron-withdrawing effects of the chloro substituent.

Properties

IUPAC Name

4-chloro-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-3-1-6-8-4(3)2-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIABIGJRPXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloroacetic acid with hydroxylamine to form chloroacetohydroxamic acid, which then undergoes cyclization to form the oxazole ring. The aldehyde group can be introduced through formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Chloro-1,2-oxazole-5-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules, including potential pharmaceuticals. Its derivatives have shown promise in antimicrobial and anticancer studies .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate for various chemical processes .

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-oxazole-5-carbaldehyde largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Cl (C4), CHO (C5) C₄H₂ClNO₂ 131.52* Synthetic intermediate
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde Cl (C5), 3-methylphenyl (C3) C₁₁H₈ClNO₂ 221.64 Pharmaceutical intermediate
3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde Cl (C5), 4-tert-butylphenyl (C3) C₁₄H₁₅ClNO₂ 264.73 Materials science
5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde Cl (C5), thiophen-2-yl (C3) C₈H₄ClNO₂S 213.64 Optoelectronics
5-Methyl-1,2-oxazole-4-carbonyl chloride COCl (C4), CH₃ (C5) C₅H₄ClNO₂ 145.55 Amide/ester synthesis

*Calculated based on formula.

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